![molecular formula C12H9IO2 B3137085 Methyl 3-iodonaphthalene-1-carboxylate CAS No. 432516-88-6](/img/structure/B3137085.png)
Methyl 3-iodonaphthalene-1-carboxylate
Overview
Description
“Methyl 3-iodonaphthalene-1-carboxylate” is a chemical compound used in pharmaceutical testing . It has a molecular formula of C12H9IO2 .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-iodonaphthalene-1-carboxylate” were not found, similar compounds such as indole derivatives have been synthesized through various methods including palladium-catalyzed intramolecular oxidative coupling .Scientific Research Applications
Synthesis of Indole Derivatives
“Methyl 3-iodonaphthalene-1-carboxylate” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Construction of Alkaloids
This compound can also be used in the construction of indoles as a moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites) .
Microwave-Assisted Synthesis
“Methyl 3-iodonaphthalene-1-carboxylate” can be used in the microwave-assisted synthesis of 2-Methyl-1H-indole-3-carboxylate derivatives . This process involves a palladium-catalyzed intramolecular oxidative coupling .
Drug Discovery
The indole nucleus, which can be synthesized using “Methyl 3-iodonaphthalene-1-carboxylate”, is a very widespread motif used in drug discovery . It is found in many pharmacologically active compounds .
Synthesis of Bioactive Molecules
“Methyl 3-iodonaphthalene-1-carboxylate” can be used in the synthesis of bioactive molecules . These molecules have been isolated from plants, bacteria, fungi, and marine products, such as tryptamine and serotonin derivatives .
Synthesis of Axially Chiral Indole-Based Units
This compound can be used in the synthesis of axially chiral indole-based units . These units are typical building blocks present in natural alkaloids, chiral phosphine ligands, and catalysts .
Safety and Hazards
Future Directions
“Methyl 3-iodonaphthalene-1-carboxylate” could potentially be used in the synthesis of various biologically active compounds. For instance, thiophene-based analogs, which can be synthesized from similar compounds, have been studied for their potential biological activities . Additionally, indole-based molecules have been studied for their potential use in drug discovery .
Mechanism of Action
Target of Action
Methyl 3-iodonaphthalene-1-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s known that indole derivatives interact with various targets in the cell, leading to different biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
properties
IUPAC Name |
methyl 3-iodonaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBPXMDNOLVKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodonaphthalene-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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